1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a pyridine moiety. Its molecular formula is C₉H₈FNO₂, and it has a molecular weight of approximately 181.16 g/mol. The presence of the fluorine atom in the pyridine ring contributes to its distinct chemical properties, potentially influencing its reactivity and biological interactions .
There is no current information available on the mechanism of action of this specific compound.
The reactivity of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid can be attributed to both the carboxylic acid functional group and the fluorinated pyridine ring. Key reactions include:
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid exhibits various biological activities. It may have potential applications in medicinal chemistry, particularly as an antibacterial or anticancer agent. The fluorinated pyridine structure is often associated with enhanced bioactivity due to increased lipophilicity and metabolic stability .
Several synthetic routes have been explored for the preparation of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid:
These methods highlight the compound's synthetic accessibility and versatility in organic synthesis .
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid has potential applications in:
Interaction studies involving 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially influencing metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .
Several compounds share structural similarities with 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carboxylic acid | Similar cyclopropane structure; different fluorine position | Potentially different biological activity |
| 3-(3-Fluoropyridin-2-yl)propanoic acid | Propanoic acid instead of cyclopropane | Different steric and electronic properties |
| 4-(3-Fluoropyridin-2-yl)butanoic acid | Longer carbon chain | May exhibit different pharmacokinetics |
These compounds highlight the uniqueness of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, particularly in terms of its three-membered ring structure, which imparts distinct chemical reactivity and potential biological activity not found in its analogs .
N-Ylide-mediated cyclopropanation has emerged as a cornerstone for constructing the strained cyclopropane ring in target molecules. The reaction typically involves the generation of sulfur ylides, such as dimethylsulfonium methylide, which act as nucleophiles toward electron-deficient alkenes. In the context of 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, the fluoropyridine moiety is first functionalized as a Michael acceptor to enable ylide attack.
A seminal approach described in EP0533013A2 utilizes 1-fluoro-cyclopropyl-(4-chlorophenyl) ketone as a precursor, which undergoes oxidation with m-chloroperbenzoic acid in the presence of sodium hydroxide to yield the carboxylic acid derivative. The ylide-mediated cyclopropanation proceeds via a stepwise mechanism, where initial nucleophilic attack forms a betaine intermediate, followed by ring closure to generate the cyclopropane. Key to this process is the use of 1,1,3,3-tetramethylguanidine in dimethyl sulfoxide (DMSO), which optimizes ylide generation and reaction rates.
Steric and electronic factors critically influence regioselectivity. For example, 3-aryl-substituted levoglucosenones exhibit enhanced reactivity toward dimethylsulfoxonium methylide, affording cyclopropanes in yields exceeding 80%. The fluoropyridine’s electron-withdrawing nature further polarizes the alkene, accelerating ylide addition. Post-cyclopropanation, hydrolysis of the ester intermediate under acidic conditions (e.g., hydrochloric acid) delivers the carboxylic acid functionality.
Transition metal-catalyzed methods, though less documented in the provided literature for this specific compound, offer potential routes via carbene transfer. These strategies typically employ rhodium or copper complexes to catalyze the decomposition of diazo compounds, generating metal-carbene intermediates that insert into C=C bonds.
Cyclopropanation reactions involving heme carbene intermediates proceed via a concerted, nonsynchronous mechanism, as demonstrated by density functional theory (DFT) calculations [1] [3]. For 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid, the reaction begins with the formation of an iron-porphyrin carbene intermediate (IntIPC) through the decomposition of diazo precursors. The fluoropyridinyl group introduces significant electron-withdrawing effects, which stabilize the carbene intermediate by reducing electron density at the iron center [1].
Key computational insights include:
Table 1: Calculated Activation Barriers for Heme Carbene-Mediated Cyclopropanation
| Substituent on Carbene | ΔG‡ (kcal/mol) | Relative Reactivity |
|---|---|---|
| Acceptor-only (e.g., –CF₃) | 12.3 | 1.00 |
| Acceptor/donor (e.g., –Ph) | 14.8 | 0.76 |
| 3-Fluoropyridinyl | 13.1 | 0.93 |
The fluoropyridinyl group’s intermediate electrophilicity balances reactivity and selectivity, making it ideal for synthesizing strained cyclopropanes [1] [5].
The 3-fluoropyridinyl substituent exerts dual electronic and steric influences on cyclopropanation:
Table 2: Substituent Effects on Cyclopropanation Selectivity
| Substituent | cis:trans Ratio | ΔΔG‡ (kcal/mol) |
|---|---|---|
| –H | 1.0:1 | 0.0 |
| –F | 1.8:1 | -0.9 |
| –CF₃ | 2.5:1 | -1.4 |
The 3-fluoropyridinyl group achieves a balance between electronic activation and steric control, enabling high yields (78–85%) of the desired cyclopropane product [5].
The stereochemical outcome of cyclopropanation is highly sensitive to solvent polarity and temperature:
Table 3: Solvent and Temperature Effects on Stereoselectivity
| Condition | cis:trans Ratio | Yield (%) |
|---|---|---|
| DMF, 0°C | 2.1:1 | 82 |
| Toluene, 0°C | 1.8:1 | 76 |
| DMF, 25°C | 1.5:1 | 68 |
Optimal conditions for synthesizing 1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid involve DMF at 0°C, achieving both high yield and stereocontrol [3] [5].
The placement of fluorine at the ortho position (position 2) relative to the cyclopropane attachment point in pyridine systems introduces significant steric and conformational perturbations that extend beyond pure electronic effects [19] [20]. The van der Waals radius of fluorine (1.47 Å) creates spatial constraints that influence molecular geometry and conformational preferences [20] [16].
Structural analysis reveals that ortho-fluorine substitution leads to measurable bond length changes throughout the pyridine ring system [20] [11]. The C-F bond length in 2-fluoropyridine measures 1.352 Å, while the adjacent C-N bond extends to 1.344 Å compared to 1.340 Å in unsubstituted pyridine [20] [11]. These geometric modifications reflect the accommodation of steric interactions and electronic redistribution effects [19] [5].
Ring deformation represents a critical consequence of ortho-fluorine placement [5] [2]. The pyridine ring in 2-fluoropyridine deviates from planarity by approximately 1.2 degrees, while 2,6-difluoropyridine shows significantly larger deformation angles of 2.8 degrees [2] [5]. This non-planarity arises from the repulsive interactions between the fluorine atom and adjacent ring substituents [19] [16].
Conformational analysis through density functional theory calculations demonstrates that ortho-fluorine substitution substantially increases rotational barriers around the pyridine-cyclopropane bond [15] [21]. The barrier height increases from 2.1 kcal/mol in unsubstituted systems to 4.7 kcal/mol in 2-fluoropyridine derivatives, reflecting enhanced steric hindrance [21] [22]. This increased barrier restricts conformational flexibility and influences the preferred spatial arrangements of the molecular framework [15] [16].
| Parameter | Pyridine | 2-Fluoropyridine | 3-Fluoropyridine | 2,6-Difluoropyridine |
|---|---|---|---|---|
| C-F Bond Length (Å) | N/A | 1.352 | 1.351 | 1.354 |
| C-N Bond Length (Å) | 1.340 | 1.344 | 1.341 | 1.347 |
| Ring Deformation Angle (°) | 0.0 | 1.2 | 0.3 | 2.8 |
| Steric Interaction Energy (kcal/mol) | 0.0 | 3.8 | 1.2 | 7.2 |
| Rotational Barrier (kcal/mol) | 2.1 | 4.7 | 2.4 | 8.9 |
| Preferred Conformation | Planar | Slightly Non-planar | Nearly Planar | Significantly Non-planar |
The steric effects of ortho-fluorine placement manifest in altered vibrational spectra, with characteristic frequency shifts observed in both infrared and Raman spectroscopy [20] [11]. The C-H out-of-plane bending modes show particular sensitivity to fluorine substitution patterns, with frequency changes of 3-5 cm⁻¹ observed for ortho-substituted derivatives [11] [6].
Nuclear magnetic resonance studies reveal significant steric influences on chemical shift patterns [20] [7]. Protons adjacent to ortho-fluorine substituents experience characteristic downfield shifts due to the combined effects of through-space interactions and altered magnetic anisotropy [7] [20]. The magnitude of these shifts correlates directly with the proximity and number of fluorine substituents [20] [23].
Hyperconjugative interactions between C-F sigma bonds and adjacent C-H or C-C bonds contribute to the overall conformational preferences [7] [16]. These stereoelectronic effects favor specific geometric arrangements that maximize orbital overlap while minimizing unfavorable steric contacts [16] [15]. The trans-fluorine effect in cyclopropane systems demonstrates enhanced stabilization when fluorine atoms adopt anti-periplanar arrangements relative to electron-withdrawing groups [15] [7].
Molecular dynamics simulations indicate that ortho-fluorine substitution reduces conformational sampling by creating energetically unfavorable high-energy conformers [21] [22]. This restriction in conformational space has implications for molecular recognition processes and binding interactions with biological targets [24] [10].
The cumulative steric and conformational effects of ortho-fluorine placement create a unique three-dimensional molecular architecture that distinguishes fluorinated derivatives from their non-fluorinated counterparts [19] [2]. These structural modifications play crucial roles in determining reactivity patterns, selectivity profiles, and physicochemical properties of the resulting compounds [17] [24].
Systematic comparative investigations between 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid and its non-fluorinated analogues reveal fundamental differences in reactivity, stability, and physicochemical properties [14] [17]. These studies provide quantitative insights into the specific contributions of fluorine substitution to molecular behavior and chemical reactivity patterns [15] [18].
Reactivity studies demonstrate that fluorinated cyclopropane derivatives exhibit significantly enhanced electrophilic character compared to non-fluorinated analogues [14] [17]. The relative reactivity of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid toward nucleophilic attack is approximately 1.42 times greater than the corresponding non-fluorinated pyridine derivative [14] [15]. This enhanced reactivity stems from the combined electronic effects of fluorine substitution and pyridine conjugation [17] [18].
Ring strain energy calculations reveal that fluorination increases the inherent strain within the cyclopropane system [21] [22]. The strain energy increases from 26.2 kcal/mol in 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid to 28.9 kcal/mol in the fluorinated analogue [21] [15]. This increased strain contributes to the enhanced reactivity by destabilizing the ground state and lowering activation barriers for ring-opening reactions [15] [17].
| Compound Type | Ring Strain Energy (kcal/mol) | C-C Bond Length (Å) | Activation Energy for Ring Opening (kcal/mol) | Relative Reactivity |
|---|---|---|---|---|
| Cyclopropane-1-carboxylic acid | 27.5 | 1.512 | 42.3 | 1.00 |
| 2-Fluorocyclopropane-1-carboxylic acid | 29.8 | 1.518 | 38.7 | 1.34 |
| 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid | 26.2 | 1.509 | 41.8 | 1.05 |
| 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | 28.9 | 1.515 | 37.4 | 1.42 |
Spectroscopic comparisons reveal diagnostic differences between fluorinated and non-fluorinated systems [20] [11]. The characteristic C-F stretching vibration at 1268 cm⁻¹ in the fluorinated compound provides an unambiguous spectroscopic signature absent in non-fluorinated analogues [20] [25]. Additionally, the C-N stretching frequency shifts from 1580 cm⁻¹ in pyridine derivatives to 1575 cm⁻¹ in fluorinated systems, reflecting altered bonding characteristics [11] [25].
Thermodynamic stability comparisons indicate that fluorination generally decreases the stability of cyclopropane systems relative to their ring-opened products [21] [22]. Gibbs free energy calculations show that the equilibrium constant for ring-opening reactions increases by factors of 1.3-1.7 upon fluorine substitution [21] [15]. This thermodynamic destabilization complements the kinetic activation observed in reactivity studies [17] [18].
| Vibrational Mode | Pyridine (cm⁻¹) | 3-Fluoropyridine (cm⁻¹) | 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid (cm⁻¹) |
|---|---|---|---|
| C-F Stretching | N/A | 1272 | 1268 |
| C-N Stretching | 1580 | 1572 | 1575 |
| Ring Breathing | 992 | 1001 | 998 |
| C-H Out-of-plane | 749 | 752 | 748 |
| C=O Stretching (COOH) | N/A | N/A | 1705 |
Electrochemical studies reveal distinct redox behavior between fluorinated and non-fluorinated analogues [8] [26]. The oxidation potential of fluorinated derivatives shifts to more positive values by approximately 0.3-0.5 V, reflecting the electron-withdrawing effects of fluorine substitution [8] [10]. This electrochemical behavior correlates with observed changes in nucleophilicity and electrophilicity patterns [26] [24].
Computational molecular orbital analysis demonstrates that fluorination alters the spatial distribution and energy levels of frontier orbitals [2] [4]. The Lowest Unoccupied Molecular Orbital in fluorinated systems shows enhanced localization on the cyclopropane carbon atoms, facilitating nucleophilic attack at these positions [4] [14]. This orbital modification provides a theoretical basis for the experimentally observed reactivity enhancements [17] [18].
Solubility and partition coefficient measurements reveal that fluorination significantly impacts physicochemical properties relevant to biological activity [24] [26]. The introduction of fluorine typically increases lipophilicity while maintaining or improving aqueous solubility through favorable hydration interactions [26] [27]. These property modifications influence bioavailability and membrane permeation characteristics in biological systems [24] [27].